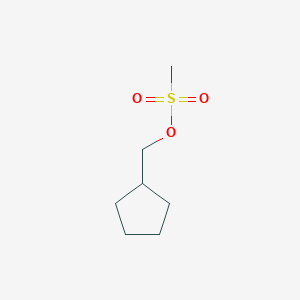

Cyclopentylmethyl methanesulfonate

Description

Significance of Sulfonate Esters in Modern Organic Synthesis

Sulfonate esters, with the general formula R-SO2-OR', are highly valued in organic synthesis primarily because the sulfonate group is an excellent leaving group. wikipedia.orgperiodicchemistry.com This property stems from the fact that the sulfonate anion is a very weak base, stabilized by resonance delocalization of its negative charge across three oxygen atoms. periodicchemistry.com This stability makes the displacement of the sulfonate group by a nucleophile a thermodynamically favorable process.

Commonly used sulfonate esters in organic chemistry include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com The conversion of an alcohol into a sulfonate ester is a crucial transformation, effectively turning a poor leaving group (the hydroxyl group) into an excellent one. periodicchemistry.comyoutube.com This "activation" of alcohols opens the door to a wide array of subsequent reactions, including nucleophilic substitutions and eliminations. periodicchemistry.comeurjchem.comlibretexts.org The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon atom, as the reaction occurs at the oxygen atom. youtube.com

Overview of Cyclopentane (B165970) Ring Systems in Synthetic and Natural Products

The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif found in a vast number of natural products and medicinally important molecules. researchgate.netbenthamdirect.com Its prevalence highlights its significance as a core scaffold in bioactive compounds. researchgate.net The conformational flexibility of the cyclopentane ring, which can adopt various puckered conformations, plays a crucial role in how these molecules interact with biological targets. semanticscholar.org

Despite its importance, the synthesis of stereochemically complex cyclopentane derivatives can be challenging. researchgate.netbenthamdirect.com However, modern synthetic methods have provided accessible pathways to construct these intricate structures. researchgate.netbenthamdirect.com The cyclopentane framework is now considered a "privileged scaffold" in drug discovery research, with the potential for developing new therapeutic agents. researchgate.netbenthamdirect.com

Contextualization of Cyclopentylmethyl Methanesulfonate (B1217627) within Organic Chemistry Research

Cyclopentylmethyl methanesulfonate, with the chemical formula C7H14O3S, combines the advantageous properties of both a sulfonate ester and a cyclopentane derivative. cymitquimica.com The methanesulfonate (mesylate) group serves as an efficient leaving group, facilitating a variety of nucleophilic substitution reactions. cymitquimica.com The cyclopentylmethyl moiety provides a specific steric and electronic profile that can influence the reactivity and selectivity of these transformations. This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(8,9)10-6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIWHJYKXOMZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopentylmethyl Methanesulfonate

Established Synthetic Routes

The most common and established methods for synthesizing cyclopentylmethyl methanesulfonate (B1217627) rely on the sulfonylation of the corresponding alcohol, cyclopentylmethanol. This transformation converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group.

While not a direct route, cyclopentyl-derived scaffolds, which are precursors to compounds like cyclopentylmethyl methanesulfonate, can be accessed from chiral starting materials such as camphoric acid. For instance, research into antiviral agents has utilized a multi-step synthesis starting from (1R,3S)-camphoric acid to create stereochemically defined cyclopentane (B165970) derivatives. The initial steps involve the reduction of the carboxylic acid functionalities of camphoric acid to alcohols, followed by selective protection and manipulation of these hydroxyl groups. One of the hydroxyl groups can then be converted to a mesylate to facilitate subsequent nucleophilic substitution, a key step in building the target molecule. This approach, starting from a readily available chiral pool material, allows for the synthesis of enantiomerically pure cyclopentane structures.

The synthesis of alkyl methanesulfonates, including this compound, is most commonly achieved through the reaction of an alcohol with methanesulfonyl chloride (MsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

The general mechanism involves the activation of the alcohol's hydroxyl group. The alcohol oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The base then deprotonates the resulting oxonium ion, and a chloride ion is expelled, yielding the methanesulfonate ester and the protonated base. The reaction is generally conducted at low temperatures (e.g., 0 °C) to prevent side reactions. The choice of solvent is also crucial, with dichloromethane (B109758) (CH2Cl2) being a common option.

Table 1: Typical Reaction Conditions for Sulfonylation of an Alcohol

| Reagent/Condition | Purpose | Common Example |

|---|---|---|

| Alcohol | Starting material | Cyclopentylmethanol |

| Sulfonylating Agent | Provides the mesyl group | Methanesulfonyl Chloride (MsCl) |

| Base | HCl Scavenger | Triethylamine (Et3N), Pyridine |

| Solvent | Reaction Medium | Dichloromethane (CH2Cl2) |

| Temperature | Control reaction rate/side reactions | 0 °C to room temperature |

Advanced Synthetic Strategies and Stereocontrol

Beyond simple preparation, this compound and its precursors are integral to advanced synthetic sequences where control of stereochemistry is paramount.

This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of therapeutic agents. For example, in the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral properties, a cyclopentane-based intermediate is often functionalized with a mesylate group. This mesylate, such as this compound, is then displaced by a nucleobase in a key S_N2 reaction to form the target carbocyclic nucleoside. The efficiency of this displacement reaction relies heavily on the excellent leaving group ability of the methanesulfonate.

Achieving precise control over the absolute and relative configuration of substituents on a cyclopentane ring is a significant challenge in organic synthesis. One effective strategy involves starting with a chiral, non-racemic starting material, such as (1R,3S)-camphoric acid. The inherent stereochemistry of the starting material is then carried through a series of transformations to establish the desired stereocenters in the cyclopentyl scaffold. The conversion of a stereochemically defined alcohol on this scaffold to a methanesulfonate proceeds with retention of configuration at the carbon atom bearing the oxygen. Subsequent S_N2 displacement of the mesylate then occurs with inversion of configuration, allowing for predictable and controlled installation of a new stereocenter. This method provides a powerful tool for accessing enantiomerically pure and diastereomerically defined cyclopentane derivatives.

Stereoselective Approaches in Synthesis Involving Methanesulfonate Precursors

Diastereoselective and Enantioselective Pathways for Analogues

The stereocontrolled synthesis of analogues of this compound is crucial for developing novel chemical entities with specific three-dimensional arrangements, which can be pivotal for their biological activity. Methodologies to achieve this control can be broadly categorized into diastereoselective and enantioselective pathways. These strategies often involve the construction of a polysubstituted cyclopentane core with defined stereochemistry, which can then be elaborated to the desired methanesulfonate target.

Enantioselective Pathways

Enantioselective syntheses aim to produce a single enantiomer of a chiral molecule. This is frequently achieved by using chiral starting materials (the chiral pool approach) or by employing chiral catalysts or auxiliaries.

Chiral Pool Synthesis: A common strategy involves using naturally occurring chiral molecules, such as carbohydrates or amino acids, as inexpensive and readily available starting materials. mdpi.com For instance, D-glucose can be transformed into highly functionalized, enantiopure cyclopentane derivatives. A key transformation in this process is an intramolecular Henry reaction (a nitro-aldol reaction) to form the cyclopentane ring, followed by further stereocontrolled modifications. mdpi.com In one such synthesis, a nitroolefin derived from D-glucose undergoes a Michael addition with lithium tris(phenylthio)methylene. mdpi.com This sequence establishes multiple stereocenters on the cyclopentane ring with high stereocontrol, ultimately yielding polyhydroxylated cyclopentane β-amino acid precursors. mdpi.com Similarly, D-galactose and D-mannose can be converted to polysubstituted cyclopentane β-amino acid derivatives through a sequence involving Ring-Closing Metathesis (RCM) and a subsequent stereocontrolled aza-Michael addition. csic.eschemrxiv.org The amino acid L-serine has also been utilized as a chiral precursor to construct syn-substituted cyclopentane skeletons via a 1,4-addition of an electron-rich aromatic ring to an enone derived from N-Boc protected L-serine. mdpi.com

| Starting Material | Key Reaction Steps | Product Type | Stereochemical Outcome | Ref. |

| D-Glucose | Intramolecular Henry reaction; Michael addition | Polyhydroxylated cyclopentane β-amino acid precursor | Enantioselective | mdpi.com |

| D-Galactose | Ring-Closing Metathesis (RCM); Aza-Michael addition | Polysubstituted cyclopentane β-amino acid derivative | Stereocontrolled | chemrxiv.org |

| L-Serine | Carbonyl activation; 1,4-addition | syn-substituted cyclopentane skeleton | Enantioselective | mdpi.com |

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for this purpose. For example, the asymmetric Friedel-Crafts alkylation of indoles with β-substituted cyclopentenimines, catalyzed by a CPA, affords products with an all-carbon quaternary stereocenter in high enantioselectivity. researchgate.net These products can be converted in situ to either β-indolyl cyclopentanones or β-indolyl cyclopentylamides without loss of enantiomeric purity. researchgate.net

| Reaction | Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acid (CPA) | Indoles, β-substituted cyclopentenimines | β-Indolyl cyclopentanones/amides | High | researchgate.net |

Diastereoselective Pathways

Diastereoselective syntheses create a specific diastereomer of a molecule that has multiple stereocenters. These methods often rely on the influence of an existing stereocenter to direct the formation of a new one.

Cycloaddition Reactions: [3+2] cycloaddition reactions provide a powerful tool for constructing five-membered rings with good stereocontrol. A Lewis acid-catalyzed [3+2] cycloaddition between donor-acceptor cyclopropanes and vinyl azides has been developed to produce diastereomerically enriched functionalized azidocyclopentane (B3382526) derivatives. nih.govacs.org The reaction proceeds with high diastereoselectivity, which can be influenced by the choice of Lewis acid and the substituents on the reactants. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Diastereomeric Ratio (d.r.) | Ref. |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, Vinyl Azide | Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) | Azidocyclopentane derivative | High | nih.govacs.org |

Radical Cyclizations: Intramolecular radical additions can form cyclic systems with high diastereoselectivity. The pyridazinone ring system can serve as a rigid scaffold to direct the 5-exo radical cyclization of an attached side chain, leading to the formation of cis-fused cyclopenta-pyridazinones. nih.gov This method allows for the diastereoselective installation of a fused cyclopentane ring and the creation of a new quaternary stereocenter in an enantiomerically pure form, starting from a chiral pyridazinone. nih.gov

Multi-component Reactions: The [2+2+1] cycloaddition of alkylidenerhodanines with azomethine ylides (generated in situ) results in the diastereoselective synthesis of bis-spirorhodanine-linked cyclopentane derivatives. colab.ws The structure and stereochemistry of these complex, highly functionalized cyclopentanes have been confirmed by X-ray crystallography. colab.ws

Chemical Reactivity and Mechanistic Investigations of Cyclopentylmethyl Methanesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This is because the resulting methanesulfonate anion is a weak base, stabilized by the delocalization of its negative charge across the three oxygen atoms. organic-chemistry.org This stability makes the departure of the leaving group energetically favorable, enabling the reaction to proceed efficiently with a wide range of nucleophiles. organic-chemistry.orglasalle.edu In the context of Cyclopentylmethyl methanesulfonate, the mesylate group is attached to a primary carbon, which significantly influences the reaction mechanism.

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). slideshare.net

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. lasalle.edu This backside attack leads to an inversion of stereochemistry at the reaction center. organic-chemistry.org For this compound, being a primary alkyl mesylate, the SN2 pathway is strongly favored. lasalle.edu The reaction rate is dependent on the concentration of both the substrate and the nucleophile. lasalle.edu In this mechanism, the alkyl-oxygen bond cleaves as the new carbon-nucleophile bond forms, passing through a five-coordinate transition state without the formation of a discrete carbocation intermediate. lasalle.edu

The SN1 mechanism, in contrast, is a two-step process. organic-chemistry.org The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. organic-chemistry.org This is followed by a rapid attack of the nucleophile on the planar carbocation, typically resulting in a racemic mixture of products. organic-chemistry.org This pathway is favored for tertiary substrates due to the stability of the resulting tertiary carbocation. For a primary substrate like this compound, the formation of a highly unstable primary carbocation is energetically unfavorable, making the SN1 mechanism unlikely under typical conditions. However, if forced under solvolysis conditions with a polar protic solvent, the initially formed primary carbocation would be highly prone to a Wagner-Meerwein rearrangement, where a hydride shift or alkyl shift from the cyclopentyl ring would lead to a more stable secondary or tertiary carbocation before reacting with the nucleophile.

As a typical primary substrate with a good leaving group, this compound readily reacts with a variety of strong and weak nucleophiles via the SN2 mechanism. masterorganicchemistry.comibchem.com The cyclopentyl group introduces some steric hindrance compared to a simple methyl or ethyl group, which may slow the reaction rate, but does not prevent the reaction.

Below is a table summarizing the expected products from reactions with representative nucleophiles.

| Nucleophile | Example | Product | Reaction Type |

|---|---|---|---|

| Halide | Sodium Bromide (NaBr) | Cyclopentylmethyl bromide | SN2 |

| Alkoxide | Sodium Methoxide (NaOCH3) | Cyclopentylmethyl methyl ether | SN2 (Williamson Ether Synthesis) masterorganicchemistry.com |

| Amine | Ammonia (NH3) | Cyclopentylmethanamine | SN2 |

Participation in Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, primarily through the E2 (elimination, bimolecular) mechanism. The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group simultaneously departs, forming a double bond. teachthemechanism.com

This pathway competes with the SN2 reaction. The outcome is highly dependent on the nature of the base/nucleophile and the reaction conditions. To favor elimination over substitution for a primary substrate like this compound, a strong, sterically hindered base is typically employed. masterorganicchemistry.com For example, potassium tert-butoxide is a strong base but a poor nucleophile due to its bulk, and it will preferentially abstract a proton, leading to the formation of an alkene.

| Base | Example | Product | Reaction Type |

|---|---|---|---|

| Strong, Sterically Hindered Base | Potassium tert-butoxide (KOtBu) | Methylenecyclopentane | E2 |

Intramolecular Cyclization and Rearrangement Reactions

More complex reactivity is observed when the substrate contains an internal nucleophile, leading to intramolecular reactions. These reactions can involve simple ring closure or more profound skeletal rearrangements to form complex polycyclic structures.

A significant example of the complex reactivity of a this compound derivative is seen in the synthesis of polycyclic phosphines. Research has shown that heating a specifically substituted derivative, (1R,3S)-[1,2,2-trimethyl-3-(phosphinomethyl)cyclopentyl]methyl methanesulfonate, does not lead to the expected [3.2.1] bicyclic product via a simple intramolecular substitution. researchgate.net Instead, the reaction proceeds through a remarkable skeletal rearrangement to produce a new asymmetric, bicyclic secondary phosphine (B1218219), (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane, as its methanesulfonic acid salt. researchgate.net

This transformation highlights how the methanesulfonate leaving group facilitates an intramolecular cyclization that is coupled with a fundamental reorganization of the carbon framework, expanding from a five-membered cyclopentyl ring system to a rigid bicyclo[2.2.2]octane skeleton. researchgate.net

The intramolecular cyclization and rearrangement leading to the phosphabicyclo[2.2.2]octane system occurs with a high degree of stereoselectivity. researchgate.net This process results in the formation of two new stereogenic carbon centers as well as a chiral phosphorus atom. researchgate.net The high selectivity indicates a highly organized transition state where the stereochemistry of the starting material dictates the configuration of the multiple new chiral centers in the product. Such stereochemical control is a critical aspect of modern asymmetric synthesis, allowing for the construction of complex, enantiomerically pure molecules from chiral precursors. researchgate.net The stereospecificity of this rearrangement underscores the intricate relationship between substrate structure and reaction pathway in intramolecular transformations. researchgate.netnih.gov

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents is a critical aspect of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations typically involve the displacement of the methanesulfonate group, which serves as an effective leaving group.

Transformations Involving Cyclopentylmethyl Grignard Reagents and Analogues

While the direct formation of a Grignard reagent from this compound is not the standard method due to the reactivity of the sulfonate group, analogous cyclopentyl Grignard reagents are readily prepared and their reactions are well-documented. For instance, cyclopentyl Grignard reagents can be synthesized from chlorocyclopentane (B1362555) and magnesium in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com A systematic study has also demonstrated the successful preparation of various Grignard reagents in cyclopentyl methyl ether (CPME), which can serve as a "green" alternative solvent. d-nb.inforesearchgate.netdeepdyve.com In some cases, activators such as diisobutylaluminum hydride (DIBALH) are employed to facilitate the reaction with magnesium. researchgate.netnih.gov

The resulting cyclopentylmethyl Grignard reagent (cyclopentylmagnesium methanesulfonate is not the reagent, but rather cyclopentylmagnesium halide formed from the corresponding halide) is a potent nucleophile and a strong base. masterorganicchemistry.com Its synthetic transformations are characterized by the addition to a variety of electrophilic substrates. These reactions are fundamental in constructing more complex molecular architectures.

Key transformations involving analogues like cyclopentyl Grignard reagents include:

Addition to Aldehydes and Ketones: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com

Reaction with Esters: Grignard reagents typically add twice to esters, leading to the formation of tertiary alcohols where two identical alkyl groups from the Grignard reagent are introduced. masterorganicchemistry.com The initial addition is followed by the elimination of an alkoxide, forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

Ring-opening of Epoxides: The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, resulting in the formation of a new carbon-carbon bond and an alcohol after protonation. masterorganicchemistry.com

Reaction with Carbon Dioxide: Carboxylation of a Grignard reagent with CO2, followed by an acidic workup, provides a route to carboxylic acids. masterorganicchemistry.com

The following table summarizes the expected products from the reaction of a cyclopentylmethyl Grignard reagent analogue with various electrophiles.

| Electrophile | Reagent/Conditions | Product Structure | Product Class |

| Formaldehyde | 1. Cyclopentylmethylmagnesium bromide in Ether/THF2. H₃O⁺ | Primary Alcohol | |

| Acetaldehyde | 1. Cyclopentylmethylmagnesium bromide in Ether/THF2. H₃O⁺ | Secondary Alcohol | |

| Acetone | 1. Cyclopentylmethylmagnesium bromide in Ether/THF2. H₃O⁺ | Tertiary Alcohol | |

| Ethyl acetate | 1. Excess Cyclopentylmethylmagnesium bromide in Ether/THF2. H₃O⁺ | Tertiary Alcohol | |

| Ethylene oxide | 1. Cyclopentylmethylmagnesium bromide in Ether/THF2. H₃O⁺ | Primary Alcohol | |

| Carbon Dioxide | 1. Cyclopentylmethylmagnesium bromide in Ether/THF2. H₃O⁺ | Carboxylic Acid |

Applications in Transition-Metal-Catalyzed Cross-Coupling Reactions (General Mechanism for Sulfonate Esters as Leaving Groups)

This compound can serve as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions. Sulfonate esters, like mesylates and tosylates, are valuable alternatives to organohalides in these transformations. mdpi.comacs.org The general mechanism for these reactions, particularly those catalyzed by palladium, nickel, or iron complexes, follows a well-established catalytic cycle. mdpi.comeie.grrhhz.net

The catalytic cycle for a transition-metal-catalyzed cross-coupling reaction involving a sulfonate ester generally consists of three primary steps:

Oxidative Addition: The cycle begins with the active, low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) undergoing an oxidative addition with the electrophile, in this case, this compound. This step involves the cleavage of the carbon-oxygen bond of the sulfonate ester and results in the formation of a new organometallic complex where the metal has been oxidized (e.g., to Pd(II) or Ni(II)). mdpi.comrhhz.net

Transmetalation: The organometallic intermediate from the oxidative addition step then reacts with an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) in a process called transmetalation. mdpi.com During this step, the organic group from the nucleophilic reagent is transferred to the transition metal center, displacing the methanesulfonate anion.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups attached to the transition metal center couple and are expelled as the final cross-coupled product. This process regenerates the low-valent transition metal catalyst, which can then enter another catalytic cycle. mdpi.comrhhz.net

This general mechanism is illustrated in the following diagram for a palladium-catalyzed Suzuki-Miyaura coupling, a widely used cross-coupling reaction.

A simplified general mechanism for a transition-metal-catalyzed cross-coupling reaction with a sulfonate ester as the leaving group. mdpi.comresearchgate.net

Iron-catalyzed cross-coupling reactions of alkyl sulfonates with arylzinc reagents have also been developed. acs.org These reactions often proceed through the in situ formation of an alkyl iodide from the corresponding sulfonate, which then undergoes a rapid iron-catalyzed cross-coupling. acs.org The use of various transition metals and a wide array of organometallic nucleophiles makes this a versatile method for creating diverse carbon-carbon bonds from sulfonate esters like this compound.

Spectroscopic Characterization and Structural Elucidation of Cyclopentylmethyl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR were employed to provide a detailed structural map of Cyclopentylmethyl methanesulfonate (B1217627).

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of Cyclopentylmethyl methanesulfonate was recorded on a 300 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The spectrum exhibits distinct signals corresponding to the different types of protons in the molecule. nih.gov A doublet observed at 4.11 ppm with a coupling constant (J) of 7.5 Hz is assigned to the two protons of the methylene (B1212753) group (CH₂) adjacent to the mesylate group. nih.gov A multiplet signal appearing in the range of 2.56–2.39 ppm corresponds to the single proton on the cyclopentyl ring to which the methylene group is attached. nih.gov The remaining protons of the cyclopentyl ring appear as multiplets in the regions of 1.83–1.51 ppm and 1.36–1.22 ppm, accounting for six and two protons, respectively. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 4.11 | d | 7.5 | 2H | -CH₂-O- |

| 2.56–2.39 | m | 1H | -CH- (cyclopentyl) | |

| 1.83–1.51 | m | 6H | Cyclopentyl protons | |

| 1.36–1.22 | m | 2H | Cyclopentyl protons |

d = doublet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. The ¹³C NMR spectrum of this compound, also recorded in CDCl₃, complements the ¹H NMR data, confirming the carbon skeleton. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available in search results | -CH₂-O- |

| Data not available in search results | -CH- (cyclopentyl) |

| Data not available in search results | Cyclopentyl carbons |

| Data not available in search results | -SO₂-CH₃ |

Detailed chemical shift values for all carbon atoms were not available in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 178.25 g/mol . sigmaaldrich.com

When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and provides valuable structural information. chemguide.co.uk For this compound, common fragmentation patterns would likely involve the cleavage of the C-O bond and the S-O bond. Potential fragments could include the cyclopentylmethyl cation ([C₅H₉CH₂]⁺) and the methanesulfonyl cation ([CH₃SO₂]⁺). High-resolution mass spectrometry can be used to confirm the exact mass of the molecular ion and its fragments, further solidifying the structural assignment.

Chromatographic Techniques for Purity Assessment and Detection

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two such techniques that can be applied to this compound.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchtrend.netresearchgate.net It is particularly useful for assessing the purity of volatile compounds like this compound. researchtrend.net In a typical GC analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a column containing a stationary phase. researchtrend.net The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. researchtrend.net The purity of this compound can be determined by the presence of a single major peak in the resulting chromatogram.

High-Performance Liquid Chromatography is another powerful separation technique that is widely used for the analysis and purification of various compounds. sielc.com In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (stationary phase). sielc.com The separation of the components is based on their different interactions with the stationary phase. sielc.com HPLC can be used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product. google.com Different HPLC methods, such as reverse-phase chromatography, can be employed depending on the specific analytical needs. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the detection and quantification of trace-level impurities. In the context of methanesulfonate compounds, LC-MS/MS methods have been developed to identify and quantify potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). nih.govrroij.com These methods are crucial for ensuring the safety and quality of pharmaceutical products.

The principle of LC-MS/MS involves the separation of compounds using liquid chromatography, followed by their ionization and detection by a tandem mass spectrometer. ca.gov For alkyl methanesulfonates, electrospray ionization (ESI) is a commonly employed ionization technique. nih.gov The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.govca.gov

A typical LC-MS/MS method for the analysis of methanesulfonate impurities would involve a reversed-phase C18 column for chromatographic separation. nih.govjfda-online.com The mobile phase often consists of a mixture of an aqueous solution with a small amount of acid (like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govjfda-online.com

The validation of such methods is critical and typically includes assessments of specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a sensitive LC-MS/MS method for methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) demonstrated linearity over a concentration range of 0.0025 µg/ml to 0.3 µg/ml with a correlation coefficient greater than 0.999. nih.gov The LOD and LOQ for these compounds were reported to be as low as 0.3 µg/g and 0.4 µg/g, respectively, highlighting the method's capability for trace-level analysis. nih.gov In some cases, derivatization techniques can be employed to enhance the sensitivity of the analysis, particularly when using UV detection. nih.govnih.gov

Ion Chromatography for Sulfonate Byproduct Analysis

Ion chromatography (IC) is a powerful technique for the determination of ionic species, making it well-suited for the analysis of sulfonate byproducts. researchgate.net This method is particularly valuable for monitoring the levels of methanesulfonic acid (MSA), a potential hydrolysis byproduct of methanesulfonate esters. thermofisher.com The presence of MSA can be an indicator of the instability of the parent compound. thermofisher.com

IC systems for sulfonate analysis typically employ a suppressor-based conductivity detector, which enhances sensitivity by reducing the background conductivity of the eluent. researchgate.netthermofisher.com The separation is achieved using an ion-exchange column, such as a Dionex IonPac AS11-HC, which is designed for the analysis of anions. thermofisher.com

A common eluent for anion analysis is a hydroxide (B78521) solution, which can be generated electrolytically. The concentration of the eluent can be programmed as a gradient to optimize the separation of various anions. For example, a gradient of potassium hydroxide has been used effectively for the separation of methanesulfonate from other inorganic anions.

The performance of an IC method is evaluated based on parameters like separation efficiency, system suitability, linearity, detection limits, and precision. thermofisher.com For the analysis of methanesulfonic acid, a method was developed with a limit of detection (LOD) of 0.03 µg/L and a limit of quantification (LOQ) of 0.1 µg/L. researchgate.net Another method reported a method detection limit (MDL) for methanesulfonate of 0.3 µg L⁻¹. researchgate.net These low detection limits demonstrate the suitability of IC for trace-level analysis of sulfonate byproducts.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. nih.gov These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint. renishaw.comhoriba.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups.

For a methanesulfonate compound, the FTIR spectrum is characterized by strong absorption bands associated with the sulfonate group (-SO3). Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent features. nih.gov Studies on metal methanesulfonates have shown that the asymmetric S–O stretch mode is sensitive to the coordination environment of the methanesulfonate ion. nih.gov A splitting of this band in the infrared spectrum can indicate a bonding interaction, whereas the absence of splitting is consistent with a purely ionic form. nih.gov

The spectrum would also exhibit bands corresponding to the vibrations of the cyclopentyl ring and the methyl group. These include C-H stretching and bending vibrations. The C-S stretch is another characteristic vibration that can be observed. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser source. horiba.com When light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). horiba.com This frequency shift corresponds to the vibrational energy levels of the molecule. renishaw.com

The Raman spectrum of this compound would provide information about its molecular structure. The vibrations of the sulfonate group, particularly the symmetric S=O stretch, typically give rise to a strong Raman signal. In contrast to FTIR, the SO3 modes in the Raman spectra of methanesulfonates often show little variation with the coordination mode. researchgate.net

The vibrations of the carbon skeleton, including the cyclopentyl ring and the methyl group, will also be active in the Raman spectrum. renishaw.com The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds between them. renishaw.com Raman spectroscopy can be used to obtain a unique "fingerprint" of the compound, which can be used for identification purposes. horiba.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. anton-paar.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. azolifesciences.com

For this compound, a single-crystal X-ray diffraction analysis would provide detailed information about its molecular structure in the solid state. This includes precise bond lengths, bond angles, and torsion angles. Such data is invaluable for confirming the connectivity of the atoms and understanding the conformation of the cyclopentyl ring and the orientation of the methanesulfonate group.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions, identifying key intermediates, and determining the energy profiles of reaction pathways. researchgate.netuomustansiriyah.edu.iq

The transition state, a critical point on the reaction coordinate, represents the highest energy barrier that must be overcome for a reaction to proceed. Its analysis is fundamental to understanding reaction kinetics. While specific transition state analyses for Cyclopentylmethyl methanesulfonate (B1217627) are not abundant in the literature, valuable insights can be drawn from analogous systems.

For nucleophilic substitution reactions, the structure of the transition state is crucial. In SN2 reactions, a pentacoordinate transition state is formed. The energy of this transition state is influenced by steric hindrance around the reaction center. Given the bulky cyclopentylmethyl group, which is structurally similar to a neopentyl group, a significant steric barrier to a backside SN2 attack is expected. acs.orgresearchgate.net This steric hindrance would lead to a higher energy transition state and consequently, a slower reaction rate compared to less hindered primary alkyl methanesulfonates. acs.org

Studies on the solvolysis of the analogous cyclopentylmethyl tosylate show that the reaction can proceed through pathways involving carbocation intermediates (SN1-like). iwu.edu In such cases, the transition state for the rate-determining step would be the formation of the cyclopentylmethyl carbocation. pearson.com The stability of this primary carbocation is low, but it can be stabilized through neighboring group participation or undergo rearrangement to a more stable tertiary carbocation. Computational studies on related systems help in elucidating the relative energy barriers for these competing pathways.

Table 1: Factors Influencing Transition State Energy

| Factor | Influence on Transition State Energy | Relevance to Cyclopentylmethyl Methanesulfonate |

| Steric Hindrance | Increases the energy of the SN2 transition state. | The cyclopentylmethyl group presents significant steric bulk. acs.org |

| Carbocation Stability | Lower energy for more stable carbocations in SN1 pathways. | The primary cyclopentylmethyl carbocation is inherently unstable. pearson.com |

| Leaving Group Ability | A better leaving group lowers the transition state energy. | The methanesulfonate group is a good leaving group. pressbooks.pub |

| Solvent Effects | Polar solvents can stabilize charged transition states. | Important for solvolysis and other ionic reactions. |

Due to the significant steric hindrance of the neopentyl-like cyclopentylmethyl group, the direct SN2 pathway is expected to be slow. acs.orgresearchgate.net Experimental and computational studies on neopentyl systems confirm that they react orders of magnitude slower than other primary alkyl substrates in SN2 reactions. acs.org

The SN1 pathway, involving the formation of a cyclopentylmethyl carbocation, is a plausible alternative, especially under solvolytic conditions. iwu.edu However, primary carbocations are highly energetic intermediates. Computational studies on the solvolysis of cyclopentylmethyl tosylate suggest that the reaction is likely assisted by solvent and may involve rearrangements. iwu.edu A potential rearrangement pathway for the cyclopentylmethyl carbocation would be a Wagner-Meerwein rearrangement, where a hydride shift or an alkyl shift from the cyclopentyl ring leads to a more stable secondary or tertiary carbocation. Quantum chemical calculations can map the potential energy surface for these rearrangements, determining the activation barriers and the feasibility of each path.

Elimination reactions (E2) are also in competition with substitution, particularly with strong, sterically hindered bases. The mechanism involves the concerted removal of a proton from the β-carbon and the departure of the methanesulfonate leaving group.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and interactions with the solvent. nih.govnih.govacs.orguochb.cz

The stereochemistry of the products is a direct consequence of the reaction mechanism. A pure SN2 reaction proceeds with inversion of stereochemistry at the reaction center. In contrast, an SN1 reaction that goes through a planar carbocation intermediate would lead to a racemic mixture of products if the starting material were chiral.

For this compound, if a reaction were to proceed via an SN2 mechanism, it would result in an inversion of the configuration at the methylene (B1212753) carbon. However, given the low probability of a direct SN2 reaction, it is more likely that reactions proceed through carbocationic intermediates. If the cyclopentylmethyl carbocation is formed, it can be attacked by a nucleophile from either face, leading to racemization. Furthermore, if rearrangements occur to form a new chiral center, the stereochemical outcome will depend on the specific rearrangement pathway and the subsequent nucleophilic attack.

Computational studies, specifically molecular dynamics simulations coupled with quantum mechanics (QM/MM), can be used to model these processes and predict the likely product ratios by calculating the free energy barriers for the different stereochemical pathways.

Theoretical Studies on Leaving Group Properties and Reactivity Profiles

The methanesulfonate (mesylate) group is known to be a good leaving group, a property that is essential for the reactivity of this compound in nucleophilic substitution and elimination reactions. pressbooks.pub

Theoretical studies, such as those using Natural Bond Orbital (NBO) analysis on analogous molecules like ethyl methanesulfonate, provide a quantitative picture of the electronic structure that makes the mesylate a good nucleofuge (a leaving group that departs with the bonding electron pair). researchgate.net These calculations show that upon cleavage of the C-O bond, the excess negative charge is effectively delocalized over the sulfonate group, stabilizing the resulting methanesulfonate anion. This charge delocalization is a key factor in its excellent leaving group ability.

The reactivity of alkyl methanesulfonates is often compared to that of other common substrates like alkyl halides and tosylates. In terms of leaving group ability, methanesulfonate is generally comparable to or slightly less reactive than p-toluenesulfonate (tosylate) but significantly better than halides like chloride and bromide. acs.org This is because the methanesulfonate anion is a weaker base than halide ions.

Table 2: Comparison of Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Very Weak | Excellent |

| Br⁻ | HBr | ~ -9 | Very Weak | Excellent |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | ~ -2.6 | Very Weak | Excellent |

| Cl⁻ | HCl | ~ -7 | Very Weak | Good |

| F⁻ | HF | ~ 3.2 | Weak | Poor |

| HO⁻ | H₂O | ~ 15.7 | Strong | Very Poor |

This table provides a general comparison of leaving group ability based on the basicity of the leaving group.

Derivatives, Analogues, and Advanced Applications in Synthetic Organic Chemistry

Synthesis and Reactivity of Cyclopentylmethyl Methanesulfonate (B1217627) Analogues

The reactivity of alkyl methanesulfonates is critically influenced by the nature of the alkyl group, impacting the mechanism and rate of nucleophilic substitution reactions.

The reactivity of Cyclopentylmethyl methanesulfonate, a primary methanesulfonate, is best understood by comparison with other archetypal alkyl methanesulfonates such as the sterically unhindered methyl methanesulfonate and the bulky tertiary methanesulfonate, tert-butyl methanesulfonate.

Reaction Mechanism: this compound, being a primary substrate with moderate steric bulk from the cyclopentyl ring, predominantly undergoes S(_N)2 reactions. libretexts.orglibretexts.org This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. fiveable.melumenlearning.com In contrast, methyl methanesulfonate, the smallest alkyl methanesulfonate, is highly reactive in S(_N)2 reactions due to minimal steric hindrance. libretexts.orgyoutube.com Conversely, tert-butyl methanesulfonate, a tertiary substrate, is unreactive via the S(_N)2 pathway due to prohibitive steric hindrance. lumenlearning.com It reacts primarily through an S(_N)1 mechanism, which involves the formation of a stable tertiary carbocation intermediate. lumenlearning.com

Steric Effects: The rate of S(_N)2 reactions is highly sensitive to steric hindrance. libretexts.org The cyclopentyl group in this compound presents more steric bulk than the simple methyl group of methyl methanesulfonate, making it less reactive in S(_N)2 reactions. libretexts.orgyoutube.com However, it is significantly more susceptible to S(_N)2 attack than secondary or tertiary analogues like tert-butyl methanesulfonate, where the bulky alkyl groups shield the electrophilic carbon from nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Leaving Group Ability: The methanesulfonate (mesylate) group is an excellent leaving group across all analogues because its negative charge is stabilized by resonance. This is a common feature and facilitates both S(_N)1 and S(_N)2 reactions. fiveable.me

A comparative table summarizing these properties is provided below.

| Compound | Substrate Type | Dominant Mechanism | Relative S(_N)2 Reactivity | Steric Hindrance |

| Methyl Methanesulfonate | Methyl | S(_N)2 | Very High | Very Low |

| This compound | Primary | S(_N)2 | Moderate | Moderate |

| tert-Butyl Methanesulfonate | Tertiary | S(_N)1 / E1 | Extremely Low | Very High |

The reactivity of cycloalkyl substrates in nucleophilic substitution reactions is profoundly influenced by the ring size and substitution pattern. These factors affect the transition state energies due to changes in angle strain and steric hindrance.

Studies on the aminolysis of various cycloalkyl arenesulfonates have shown that the reactivity order is cyclopentyl > cycloheptyl > cyclobutyl > cyclohexyl. rsc.org The cyclopentyl system exhibits the fastest reaction rate among common cycloalkanes. This enhanced reactivity is attributed to a favorable balance of strain relief in the transition state. The internal C-C(X)-C bond angle in a cyclopentane (B165970) system is approximately 104°, and moving to the S(_N)2 transition state, where the ideal angle is 120°, alleviates some of this inherent angle strain. stackexchange.com

In contrast, the cyclohexyl system, which exists in a stable chair conformation with ideal tetrahedral angles, must adopt a higher-energy, strained transition state for an S(_N)2 reaction to occur. stackexchange.com Furthermore, axial hydrogens on the cyclohexane (B81311) ring can sterically hinder the backside approach of the nucleophile. stackexchange.com The cyclopentyl ring, with its "envelope" conformation, presents less severe steric hindrance. stackexchange.com

Substituents on the cyclopentane ring itself would further modulate this reactivity. Bulky substituents adjacent to the methylene-methanesulfonate group would introduce steric hindrance, slowing the rate of S(_N)2 reactions, similar to branching in acyclic systems. libretexts.org The position and stereochemistry of these substituents would be critical in determining the extent of this rate reduction and could be used to control selectivity in synthetic applications.

This compound as a Key Synthetic Intermediate

The well-defined reactivity of this compound makes it a valuable building block for constructing complex molecular architectures.

This compound and its derivatives are key precursors in the synthesis of complex cyclic systems. A notable example is in the synthesis of novel polycyclic phosphine (B1218219) ligands, which are crucial in asymmetric catalysis.

In one study, the chiral phosphine (1R,3S)-[1,2,2-trimethyl-3-(phosphinomethyl)cyclopentyl]methyl methanesulfonate was synthesized from (1R,3S)-camphoric acid. researchgate.net This intermediate was designed as a synthon for producing polycyclic phosphines. researchgate.net Although initial attempts at a direct internal cyclization were unsuccessful, heating the compound led to a skeletal rearrangement and cyclization, forming a new asymmetric, bicyclic secondary phosphine, (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane, with high stereoselectivity. researchgate.net This transformation highlights the utility of the this compound framework in accessing complex, bridged ring systems. researchgate.net

Furthermore, sulfonate esters, including methanesulfonates, are employed in intramolecular alkylations to form carbocycles. For instance, samarium(II) iodide can mediate the intramolecular alkylation of a samarium enolate using a sulfonate ester as the leaving group, providing an efficient method for synthesizing five-membered rings. researchgate.net

The construction of carbon-carbon bonds with high stereocontrol is a central goal of organic synthesis. libretexts.org this compound derivatives serve as electrophiles in reactions that can establish new stereocenters.

The aforementioned synthesis of the bicyclic phosphine from a this compound derivative is a prime example of stereoselective C-C bond formation. researchgate.net The cyclization reaction proceeds with high stereoselectivity, creating two new stereogenic carbon centers as well as a chiral phosphorus atom. researchgate.net This demonstrates that a chiral, substituted this compound can act as a template to control the three-dimensional arrangement of atoms in the product, a key principle in asymmetric synthesis. nih.gov

While direct examples of using the parent this compound in catalytic asymmetric C-C bond formation are not prevalent, its role as an electrophile is fundamental. nih.gov In principle, it can be coupled with a chiral nucleophile or under the influence of a chiral catalyst to achieve stereoselective alkylation. The predictable S(_N)2 reactivity ensures that if a chiral nucleophile is used, the stereochemistry of the resulting product can be controlled. libretexts.org

Novel Organic Transformations Enabled by this compound

While this compound is typically used in well-established nucleophilic substitution reactions, its specific structural features are being leveraged in novel synthetic strategies for complex molecules.

A significant example is the novel skeletal rearrangement and stereoselective cyclization used in the synthesis of the (1R,4S,6R)-5,5,6-trimethyl-2-phosphabicyclo[2.2.2]octane system. researchgate.net The use of the chiral (1R,3S)-[1,2,2-trimethyl-3-(phosphinomethyl)cyclopentyl]methyl methanesulfonate precursor was instrumental in this transformation. researchgate.net The reaction, which proceeds upon heating, is not a simple intramolecular substitution but a more complex rearrangement that forms a highly structured bicyclic phosphine. This transformation showcases how a carefully designed this compound derivative can be a key component in a novel strategy to access complex, chiral ligands that are otherwise difficult to synthesize. researchgate.netresearchgate.net Such ligands are in high demand for developing new catalytic asymmetric reactions. rsc.org

Rearrangement Reactions and Their Synthetic Utility

No scientific literature or patents were found that describe synthetically useful rearrangement reactions involving this compound. Chemical hazard literature indicates that the compound undergoes vigorous decomposition at elevated temperatures (128°C), but this is a degradation pathway rather than a controlled, synthetically valuable rearrangement. archive.orgvdoc.pub The search for specific, documented rearrangement protocols where this compound is the substrate was unsuccessful.

Integration into Catalytic Asymmetric Synthesis

The investigation into the role of this compound in catalytic asymmetric synthesis also returned no specific applications. The compound is identified as a non-chiral molecule. While it is used as a building block in the synthesis of complex, sometimes chiral, target molecules, the search did not reveal any instances of its use as a chiral auxiliary, a component of a chiral catalyst, or a substrate in a key enantioselective transformation. google.comgoogleapis.com Its role appears to be that of a standard, achiral alkylating reagent, introduced in synthetic steps that are separate from the chirality-inducing steps. For example, one source notes that the stereochemical specificity required for asymmetric synthesis is absent in non-chiral analogs like this compound.

Due to the lack of available data on these specific advanced applications, it is not possible to generate an accurate and informative article on the rearrangement reactions and integration into catalytic asymmetric synthesis of this compound.

Analytical Chemistry Research on Methanesulfonate Esters in Reaction Systems

Development of Robust Analytical Methods for Quantitative Analysis

There is no available research focused on the development of robust analytical methods for the quantitative analysis of cyclopentylmethyl methanesulfonate (B1217627). While methods exist for other methanesulfonate esters, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), these have not been specifically validated or applied to cyclopentylmethyl methanesulfonate. nih.govnih.govresearchgate.net

Analytical techniques commonly employed for related methanesulfonate esters include:

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: This method often involves a derivatization step to enhance the UV absorption of the methanesulfonate esters, thereby improving the sensitivity of the analysis. nih.govnih.govresearchgate.net For instance, sodium dibenzyldithiocarbamate (B1202937) has been used as a derivatization reagent for the analysis of MMS and EMS. nih.govnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is another common technique for the analysis of methanesulfonate impurities. nih.govresearchgate.net

Without specific studies on this compound, key validation parameters such as linearity, precision, accuracy, and stability for its quantitative analysis remain undetermined.

Monitoring Formation and Decomposition Pathways in Solution

No specific studies were identified that monitor the formation and decomposition pathways of this compound in solution. Research on related compounds suggests that the formation of methanesulfonate esters can occur as impurities in synthetic processes involving methanesulfonic acid. nih.gov However, the specific kinetics and pathways for this compound have not been documented. Techniques like ¹H NMR have been used to determine the reaction kinetics for the formation of other methanesulfonates, but this has not been applied to this compound.

The decomposition of methanesulfonate esters can be a significant factor in their stability and reactivity. For example, some mesylate esters have been noted to decompose at elevated temperatures. However, the specific decomposition products and pathways for this compound in solution have not been investigated or reported in the available literature.

Historical Context and Future Perspectives in Methanesulfonate Chemistry

Evolution of Methanesulfonate (B1217627) Esters as Versatile Reagents in Organic Synthesis

The journey of methanesulfonate esters, commonly known as mesylates, from niche chemicals to indispensable tools in organic synthesis is a story of fundamental chemical principles enabling vast synthetic possibilities. Their origin can be traced back to the foundational work on their parent acid, methanesulfonic acid (CH₃SO₃H). German chemist Hermann Kolbe first discovered methanesulfonic acid between 1842 and 1845, providing the chemical basis for the entire class of compounds. wikipedia.org However, it was some time before the synthetic utility of its esters was fully realized.

The core value of methanesulfonate esters lies in their function as an excellent leaving group. wikipedia.org In organic chemistry, many reactions, such as nucleophilic substitutions, require a portion of a molecule to depart for a new bond to form. The hydroxyl group (-OH) of alcohols is a notoriously poor leaving group because it would have to depart as a hydroxide (B78521) ion (OH⁻), which is a strong base and thus energetically unfavorable. pearson.com The conversion of an alcohol into a methanesulfonate ester (R-OMs) by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base fundamentally alters its reactivity. wikipedia.org The resulting mesylate group is a superb leaving group because its negative charge is stabilized through resonance across the sulfonyl group, making it a very weak base and facilitating its departure during a reaction.

This transformation effectively turns a poorly reactive alcohol into a substrate that is highly susceptible to nucleophilic attack, akin to an alkyl halide. eurjchem.com This simple yet powerful strategy unlocked enormous potential, allowing chemists to perform a wide array of transformations. The applications of methanesulfonate esters quickly expanded to include not just nucleophilic substitution but also elimination, reduction, and transition-metal-catalyzed reactions. eurjchem.com

Over the 20th century, mesylates, alongside other sulfonate esters like tosylates and triflates, became standard reagents in the synthetic chemist's toolbox. Their use became widespread in the synthesis of complex molecules, including pharmaceuticals and natural products. eurjchem.comresearchgate.net The evolution did not stop there; researchers continue to develop novel sulfonate-based leaving groups to fine-tune reactivity, enhance selectivity, and enable new types of chemical transformations, such as their use as radical stabilizing groups for cyclization reactions. ucl.ac.ukresearchgate.netmdpi.com

Emerging Research Directions and Potential Applications for Cyclopentylmethyl Methanesulfonate and Related Systems

This compound (CAS 73017-76-2) is an organic compound that features a cyclopentane (B165970) ring attached to a methyl group which is, in turn, bonded to a methanesulfonate moiety. cymitquimica.com As a member of the methanesulfonate ester family, its primary chemical role is to function as an alkylating agent, where the methanesulfonate portion acts as a good leaving group in nucleophilic substitution reactions. cymitquimica.comnih.gov The presence of the cyclopentyl group provides unique steric and electronic properties that can influence its reactivity and interaction with other molecules. cymitquimica.com For instance, research has noted that the bulky cyclopentylmethyl group can reduce the compound's solubility in polar solvents when compared to less sterically hindered analogs. mdpi.com This specific solubility profile can be advantageous in certain synthetic contexts.

Recent synthetic work has demonstrated the practical application of this compound as a key intermediate. In the development of potential imaging agents for the M4 muscarinic acetylcholine (B1216132) receptor, a target for neurological disorders, this compound was synthesized in high yield (95%) and used to alkylate a pyrazole (B372694) derivative in a multi-step sequence to build a complex molecular scaffold. nih.gov This highlights its utility as a building block in medicinal chemistry for constructing molecules with specific biological targets.

Beyond the direct applications of this compound itself, a significant emerging research direction involves related systems that leverage the unique properties of the cyclopentyl group, particularly in the field of green and sustainable chemistry. rsc.org A prime example is Cyclopentyl methyl ether (CPME) , a structurally related solvent that has gained widespread attention as an environmentally friendly alternative to traditional ether solvents like THF, MTBE, and dioxane. researchgate.netbeilstein-journals.org

The rise of CPME is driven by a collection of desirable properties that address many of the drawbacks of conventional solvents. These characteristics, largely imparted by the hydrophobic and stable cyclopentyl ring, are summarized in the table below.

| Property | Advantage of Cyclopentyl Methyl Ether (CPME) | Source(s) |

| Hydrophobicity | Resists forming an azeotrope with water, allowing for easy separation and recovery from aqueous phases. This reduces solvent waste and wastewater volume. | beilstein-journals.org |

| High Boiling Point | At 106 °C, it allows for a wider range of reaction temperatures and is less volatile than THF or diethyl ether, improving safety and reducing emissions. | researchgate.net |

| Chemical Stability | Shows high stability under both acidic and basic conditions, making it suitable for a broad spectrum of reactions, including those with Grignard reagents, organolithiums, and Lewis acids. | researchgate.netnih.gov |

| Low Peroxide Formation | Forms peroxides at a much slower rate than THF, significantly enhancing safety during storage and use. | researchgate.netbeilstein-journals.org |

| Low Toxicity | Toxicological studies indicate low toxicity, making it a safer choice for industrial and laboratory settings. | mdpi.comdntb.gov.ua |

| Sustainability | While currently produced from petrochemical sources, it can be envisaged to be produced from bio-based feedstocks like furfural (B47365) or adipic acid, offering a path to a renewable origin. | nih.govresearchgate.net |

The successful establishment of CPME as a green solvent underscores a broader trend: the deliberate use of the cyclopentyl moiety to design safer and more sustainable chemical products. rsc.org This context suggests future research directions for this compound could focus on its application as a reagent within these "green" solvent systems or in the synthesis of other high-value, bio-based chemicals. The unique solubility and stability conferred by the cyclopentyl group could be exploited to develop novel, more sustainable synthetic protocols. As the chemical industry continues to prioritize environmental performance, reagents like this compound and its related systems are poised to play an increasingly important role. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.